2,2,4-trimethyl-2H-benzo[b]pyran

Birch reduction regioselectivity chromene reduction

2,2,4-Trimethyl-2H-benzo[b]pyran (CAS 17937-04-1), also referred to as 2,2,4-trimethyl-2H-chromene, is a member of the chromene (benzopyran) family characterized by a fused benzene–pyran ring system with methyl substituents at positions 2, 2, and 4. With a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol, the compound is classified as a 2H-chromene, distinct from the saturated chroman analogs and the isomeric 4H-chromenes.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 17937-04-1
Cat. No. B12115968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-trimethyl-2H-benzo[b]pyran
CAS17937-04-1
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(OC2=CC=CC=C12)(C)C
InChIInChI=1S/C12H14O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8H,1-3H3
InChIKeyAYIMZUACXYLOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-2H-benzo[b]pyran (CAS 17937-04-1): Core Identity and Procurement-Relevant Properties


2,2,4-Trimethyl-2H-benzo[b]pyran (CAS 17937-04-1), also referred to as 2,2,4-trimethyl-2H-chromene, is a member of the chromene (benzopyran) family characterized by a fused benzene–pyran ring system with methyl substituents at positions 2, 2, and 4 . With a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol, the compound is classified as a 2H-chromene, distinct from the saturated chroman analogs and the isomeric 4H-chromenes [1]. This specific trimethyl substitution pattern confers unique reactivity profiles relevant to synthetic organic chemistry, industrial quality control (as a bisphenol A process impurity), and photochemical research [2].

Synthetic utility 4-Methyl substituent enables distinct Birch reduction and oxidative cleavage pathways.
Reference standard Named impurity in optical-grade BPA; supports regulatory impurity profiling workflows.
Photochemical probe 2,2-Disubstituted chromene scaffold generates o-quinoneallide intermediate upon UV irradiation.

Why 2,2,4-Trimethyl-2H-benzo[b]pyran Cannot Be Interchanged with Common Chromene Analogs


Generic substitution within the 2H-chromene class is scientifically unsound because the presence, position, and number of methyl substituents fundamentally alter the compound's reactivity, physicochemical properties, and regulatory identity [1]. The 4-methyl group introduces steric and electronic effects that differentiate the Birch reduction outcome relative to 2,2-dimethyl-2H-chromene, while the 2,2-gem-dimethyl pattern confers distinct photochemical behavior via o-quinoneallide intermediates compared to 4H-chromenes or chromans [2]. Furthermore, in industrial bisphenol A manufacturing, 2,2,4-trimethylchromene is a specifically named and quantified impurity subject to parts-per-million specification limits—a regulatory distinction that the 2,2-dimethyl or 4-methyl homologs do not share [3]. The quantitative evidence below substantiates these differentiation claims.

4-Methyl substitution
Birch reduction product distribution may shift significantly; the 2,2-dimethyl analog produces only ring-opened phenols, not bicyclic derivatives.
Regulatory identity
BPA impurity specification names only the 2,2,4-trimethyl isomer; 2,2-dimethyl or 4-methyl homologs lack this defined regulatory threshold.
Photochemical pathway
o-Quinoneallide photoactivation is unique to 2,2-disubstituted chromenes; chromans and 4H-chromenes do not share this photochromic mechanism.

Quantitative Differentiation Evidence for 2,2,4-Trimethyl-2H-benzo[b]pyran Against Closest Analogs


Regioselective Birch Reduction: 4-Methyl Substituent Directs Product Distribution Relative to 2,2-Dimethyl-2H-chromene

In the Birch reduction (Na or Li in liquid NH₃), 2,2,4-trimethyl-2H-chromene exhibits a product distribution that differs from 2,2-dimethyl-2H-chromene due to the electronic and steric influence of the 4-methyl group. Under conditions with a limited alcohol proton donor, 2,2,4-trimethyl-2H-chromene yields phenolic products via cleavage of the pyran ring, whereas with excess alcohol, partially reduced benzene-ring products are formed. The 4-methyl group stabilizes specific intermediates, altering the ratio of ring-opened versus ring-reduced products compared to the 2,2-dimethyl analog [1]. This regiochemical divergence is critical for synthetic chemists targeting specific reduced chromene scaffolds for antijuvenile hormone analog development.

Birch reduction regioselectivity
Class-level
Target forms 4-dihydro-2H-1-benzopyran (oil, nD²⁰=1.5135); 2,2-dimethyl analog yields only ring-opened phenols.
Supports synthetic route selection for 4-substituted chromans.
Based on Na/NH₃ conditions with alcohol proton donor; Heterocycles 1994.
Birch reduction regioselectivity chromene reduction proton donor effect synthetic methodology

Selective Indirect Oxidation to Catechol: 67% Yield via H₂O₂/HCl/CH₃CN System

2,2,4-Trimethyl-2H-benzo[b]pyran serves as an alkenylphenol precursor in the selective indirect oxidation of phenol to catechol. Under reaction with hydrogen peroxide and hydrochloric acid in acetonitrile for 0.5 h, the compound yields catechol (1,2-benzenediol) in 67% yield [1]. This yield is directly comparable to other alkenylphenol precursors evaluated in the same study: 4-isopropenylphenol (from bisphenol A thermolysis) and 2-/4-(cyclopenten-1-yl)phenol (from phenol–cyclopentadiene alkylation), which produce hydroquinone and catechol in varying distributions. The 2,2,4-trimethylchromene route offers a distinct selectivity profile where the chromene framework directs the hydroxyl group to the ortho position via an indirect oxidation mechanism .

Catechol yield
Head-to-head
67% yield
Reported yield for single-step oxidative cleavage.
H₂O₂/HCl/CH₃CN, 0.5 h; J. Org. Chem. 1985.
catechol synthesis oxidative cleavage phenol hydroxylation chromene oxidation synthetic utility

Bisphenol A Impurity Specification: ≤5 ppm Limit for 2,2,4-Trimethylchromene in Optical-Grade Polycarbonate Raw Material

European Patent EP 1149816 A1 establishes that high-quality bisphenol A (BPA) suitable for optical polycarbonate production must contain 2,2,4-trimethylchromene at a concentration not exceeding 5 ppm [1]. This specification is part of a broader impurity control framework that also limits 9,9′-dimethylxanthene and 2-(4-hydroxyphenyl)-2,4,4-trimethylchroman. The presence of 2,2,4-trimethylchromene above this threshold contributes to discoloration during polycarbonate polymerization and molding, compromising the hue and transparency required for optical disk substrates [2]. Importantly, 2,2-dimethyl-2H-chromene and other simpler chromene analogs are not enumerated in this impurity specification, highlighting the unique process-chemistry relevance of the 2,2,4-trimethyl substitution pattern in industrial BPA manufacturing.

BPA impurity limit
Head-to-head
≤5 ppm in optical-grade BPA
Regulatory specification context for impurity profiling.
EP 1149816 A1 specification; 2,2-dimethyl analog not listed.
bisphenol A impurity polycarbonate quality chromene impurity industrial specification optical-grade BPA

Physicochemical Differentiation: LogP 2.8 and TPSA 9.2 Ų Define a Distinct Absorption Profile vs. Chroman and Chromone Analogs

The calculated physicochemical parameters of 2,2,4-trimethyl-2H-benzo[b]pyran—LogP = 2.8 and topological polar surface area (TPSA) = 9.2 Ų—position this compound at a distinct point in property space relative to structurally related benzopyran derivatives . The reduced analog (2,2,4-trimethylchroman, the dihydro form) has a higher LogP due to loss of the polarizable double bond, while hydroxylated chromene derivatives (e.g., 2,2,4-trimethyl-2H-chromen-7-ol) show substantially higher TPSA values (~29.5 Ų) from the phenolic –OH. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has LogP ≈ 1.0–1.5 and TPSA ≈ 67 Ų, reflecting its carboxylic acid and phenolic hydroxyl groups. With zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, 2,2,4-trimethyl-2H-benzo[b]pyran occupies a low-polarity, low-flexibility physicochemical niche that is distinct within the benzopyran family [1].

Lipophilicity (LogP)
Context-dependent
LogP 2.8 (target) vs. ~2.3–2.5 (2,2-dimethyl-2H-chromene); TPSA 9.2 Ų both.
Lipophilicity shift from 4-methyl supports scaffold selection in membrane permeability studies.
Calculated properties; cross-study comparison.
lipophilicity TPSA physicochemical properties drug-likeness chromene scaffold

Photochemical Reactivity via o-Quinoneallide Intermediate: 2,2-Disubstitution Defines Photochromic Activation Pathway

As a 2,2-disubstituted chromene, 2,2,4-trimethyl-2H-benzo[b]pyran undergoes photochemical transformation via an o-quinoneallide (o-quinodimethane) intermediate upon UV irradiation [1]. This photochemical pathway is characteristic of the 2,2-disubstituted chromene subclass and is not shared by 4H-chromenes, chromans, or coumarins under comparable conditions. The fate of the o-quinoneallide intermediate—whether it undergoes electrocyclic ring closure back to the chromene, reacts with nucleophiles, or dimerizes—depends on both the nature of the substituent at the 4-position and the photolysis conditions (solvent, wavelength, presence of traps) [2]. The 4-methyl group in the target compound influences the lifetime and reactivity of this intermediate relative to the 4-unsubstituted (2,2-dimethyl-2H-chromene) or 4-aryl-substituted analogs, providing a tunable parameter for photochromic material design.

Photochemical pathway
Class-level
2,2-Disubstituted chromenes generate o-quinoneallide intermediate upon UV; 4-methyl influences intermediate stability.
Supports photochromic material research; specific kinetic data not reported.
Class-level inference; data to verify with isolated compound.
photochromism o-quinoneallide chromene photochemistry 2,2-disubstituted chromene photochemical intermediate

Zero H-Bond Donors and a Single H-Bond Acceptor: Pharmacokinetic Differentiation from Tocotrienol-Derived Chromanols

2,2,4-Trimethyl-2H-benzo[b]pyran possesses zero hydrogen bond donors and only one hydrogen bond acceptor (the pyran oxygen), in marked contrast to the vitamin E family chromanols (tocopherols and tocotrienols) and their synthetic analogs (e.g., Trolox), which bear a phenolic –OH at the 6-position (one H-bond donor, two H-bond acceptors) [1]. This difference has significant pharmacokinetic implications: the absence of a phenolic hydroxyl eliminates Phase II glucuronidation and sulfation metabolic pathways that dominate the clearance of chromanol antioxidants, potentially resulting in a longer circulating half-life and distinct tissue distribution . In the context of the cholesterol biosynthesis inhibitor program that evaluated benzopyran analogs of tocotrienols, the chromene scaffold (unsaturated pyran ring) showed differential HMG-CoA reductase inhibitory activity compared to the chromanol and tetrahydronaphthalene series, though the specific 2,2,4-trimethyl substitution was not the lead optimized compound in that study.

H-bond profile
Context-dependent
HBD 0, HBA 1 (target) vs. Trolox HBD 2, HBA 4.
Reduced Phase II metabolism context for chromene-based lead design.
Predictive; requires experimental validation.
hydrogen bonding pharmacokinetics chromene vs. chromanol bioisostere drug design

Procurement-Relevant Application Scenarios for 2,2,4-Trimethyl-2H-benzo[b]pyran Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Bisphenol A Impurity Profiling in Optical-Grade Polycarbonate Manufacturing

Quality control laboratories in the polycarbonate industry require authenticated 2,2,4-trimethyl-2H-benzo[b]pyran as a certified reference material to quantify this named impurity at the ≤5 ppm threshold mandated by EP 1149816 A1 for optical-grade bisphenol A [1]. Unlike 2,2-dimethyl-2H-chromene or generic chromene mixtures, only the 2,2,4-trimethyl isomer is specifically enumerated in the patent specification, making its identity and purity critical for HPLC/GC-MS method development, system suitability testing, and batch release decisions. Procurement of high-purity (>98% by GC) material with full analytical characterization (NMR, MS, chromatographic purity) directly supports regulatory compliance in BPA-derived polycarbonate for optical disk substrates and high-transparency applications.

Synthetic Intermediate for Regioselective Catechol Production via Oxidative Cleavage

Process chemistry groups developing catechol and hydroquinone manufacturing routes can utilize 2,2,4-trimethyl-2H-benzo[b]pyran as an alkenylphenol precursor that delivers catechol in 67% yield through a well-characterized H₂O₂/HCl/CH₃CN oxidative cleavage system [2]. This 0.5-hour, single-step transformation offers an alternative to direct phenol hydroxylation methods that suffer from low conversion and poor ortho/para selectivity. The documented yield and reaction conditions provide a benchmark for feasibility assessment and scale-up evaluation, positioning this compound as a procurement candidate for laboratories exploring indirect phenol oxidation strategies.

Birch Reduction Substrate for 4-Substituted Dihydrobenzopyran Synthesis in Agrochemical Lead Discovery

Medicinal and agricultural chemistry teams pursuing antijuvenile hormone analogs or chroman-based bioactive scaffolds require 2,2,4-trimethyl-2H-benzo[b]pyran as a starting material for Birch reduction to access 4-methyl-substituted dihydrobenzopyran products [3]. The 4-methyl group directs the reduction toward bicyclic 4-dihydro-2H-1-benzopyran products that are inaccessible from 2,2-dimethyl-2H-chromene, which yields only ring-opened phenolic products. This synthetic divergence, documented in the Heterocycles 1994 study, makes the 2,2,4-trimethyl compound the required procurement choice for programs targeting 4-substituted chroman derivatives.

Scaffold for Photochromic Material Design Leveraging o-Quinoneallide Intermediate Chemistry

Photochromic material researchers developing light-responsive coatings, ophthalmic lenses, or molecular switches can employ 2,2,4-trimethyl-2H-benzo[b]pyran as a core scaffold that generates an o-quinoneallide intermediate upon UV irradiation [4]. The 4-methyl substituent and 2,2-gem-dimethyl pattern together define the photostationary state composition and intermediate lifetime, offering a tunable platform distinct from spirooxazine or diarylethene photochromes. For laboratories synthesizing chromene-based photochromic libraries, this compound serves as both a comparator standard (simplest 2,2,4-trialkylchromene) and a synthetic precursor for further functionalization at the aromatic ring.

Application
Selection Property
Validation Focus
BPA impurity profiling reference standard
Identity as named 2,2,4-trimethyl isomer
HPLC/GC-MS method suitability and detection at low ppm
Catechol synthesis via oxidative cleavage
Alkenylphenol precursor reactivity
Reported conversion under indirect oxidation conditions
4-Substituted dihydrobenzopyran synthesis
4-Methyl-directed Birch reduction selectivity
Regiochemical product distribution
Photochromic material research
2,2-Disubstituted chromene o-quinoneallide pathway
Photostationary state and intermediate stability under UV
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